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Decafluorobiphenyl

Cat. No.: B1670000
CAS No.: 434-90-2
M. Wt: 334.11 g/mol
InChI Key: ONUFSRWQCKNVSL-UHFFFAOYSA-N
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Description

Historical Context of Perfluorinated Biphenyl (B1667301) Research

The study of perfluorinated organic compounds, including perfluorinated biphenyls, has a history rooted in the broader exploration of organofluorine chemistry. Research into perfluoroarenes gained traction as chemists sought to understand and utilize the unique properties conferred by extensive fluorination. Early studies in the mid-20th century focused on the synthesis and fundamental reactivity of these electron-deficient aromatic systems. The development of synthetic methods, such as the Ullmann reaction and related cross-coupling techniques, played a crucial role in making perfluorinated biphenyls like DFBP accessible for research orientjchem.orgorientjchem.org. Investigations into the nucleophilic aromatic substitution (SNAr) reactions of perfluoroarenes, which are significantly different from their non-fluorinated counterparts, were central to this historical period preprints.orgacs.orgresearchgate.net. This foundational work laid the groundwork for the later application of DFBP in more complex chemical transformations and material science.

Significance of Decafluorobiphenyl in Contemporary Chemical Research

This compound holds significant importance in contemporary chemical research due to its distinct chemical reactivity and physical properties. Its electron-deficient aromatic rings make it highly susceptible to nucleophilic attack, particularly in SNAr reactions, which are exploited in various synthetic strategies acs.orgresearchgate.netnih.gov. This reactivity is crucial for its use as a linker in the synthesis of complex molecules, including peptides and polymers acs.orgacs.orgresearchgate.net.

DFBP is also valuable in materials science research. It is utilized in the development of advanced fluorinated materials with properties such as high thermal stability and chemical resistance chemimpex.com. For instance, DFBP has been incorporated into the synthesis of novel perfluorinated organic polymers and poly(arylene ether)s, which are explored for applications requiring robust materials mdpi.comresearchgate.net. Its role as a building block contributes to the creation of polymers with tailored properties, such as specific solubility, thermal stability, and porosity mdpi.comresearchgate.net.

Furthermore, DFBP serves as a model compound for studying perfluoroaryl interactions and their influence on molecular structure and reactivity researchgate.net. Research involving DFBP contributes to a deeper understanding of the fundamental chemistry of highly fluorinated systems.

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound studies spans several key areas of chemistry. In organic synthesis, research focuses on leveraging its SNAr reactivity for the creation of new C-heteroatom (e.g., C-S, C-N) bonds, which is particularly relevant in bioconjugation chemistry for modifying peptides and proteins acs.orgnih.govacs.org. Studies explore the factors governing the selectivity and efficiency of these reactions, contributing to the development of novel synthetic methodologies acs.org.

In polymer chemistry and materials science, DFBP is studied as a monomer or linker to synthesize fluorinated polymers with enhanced properties mdpi.comresearchgate.net. This includes the creation of poly(arylene ether)s and other polymer networks investigated for their thermal, chemical, and mechanical characteristics, as well as their potential in applications like gas separation or as adsorbents mdpi.comresearchgate.net. Research in this area often involves detailed characterization of the resulting materials using techniques such as NMR spectroscopy, IR spectroscopy, and thermal analysis mdpi.comresearchgate.net.

This compound also features in studies employing computational chemistry, such as Density Functional Theory (DFT) and molecular docking, to understand its electronic structure, reactivity, and interactions with other molecules preprints.org. These theoretical studies complement experimental findings and provide insights at the molecular level preprints.org.

The scope of academic research involving DFBP is broad, covering fundamental reactivity, synthetic methodology, polymer science, and computational chemistry, highlighting its continued importance as a subject of scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12F10 B1670000 Decafluorobiphenyl CAS No. 434-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)benzene
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InChI

InChI=1S/C12F10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16
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InChI Key

ONUFSRWQCKNVSL-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
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Molecular Formula

C12F10
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DSSTOX Substance ID

DTXSID7075341
Record name Perfluorobiphenyl
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Molecular Weight

334.11 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Decafluorobiphenyl
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CAS No.

434-90-2
Record name Decafluorobiphenyl
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Record name Decafluorobiphenyl
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Record name Decafluorobiphenyl
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Record name Decafluorobiphenyl
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Synthetic Methodologies and Precursor Chemistry of Decafluorobiphenyl

Established Synthetic Routes to Decafluorobiphenyl

The classical and most prominent established route for synthesizing this compound is the Ullmann coupling reaction. This method involves the copper-promoted coupling of two molecules of a pentafluorinated aryl halide. Typically, chloropentafluorobenzene (B146365) or bromopentafluorobenzene (B106962) is heated at high temperatures, often exceeding 200°C, with an excess of activated copper powder.

The general reaction can be summarized as: 2 C₆F₅X + Cu → (C₆F₅)₂ + CuX₂ (where X = Cl, Br, I)

While effective, the traditional Ullmann reaction has limitations, including harsh reaction conditions and moderate yields. Research has focused on optimizing these conditions. For instance, using bromopentafluorobenzene and conducting the reaction at temperatures between 320-360°C can increase the yield from around 69% to 73%. The process involves mixing the aryl halide with activated copper, heating the mixture, and then purifying the resulting solid product by recrystallization from a solvent like hexane. Innovations have also explored using soluble copper catalysts supported by ligands to make the reaction conditions milder.

Table 1: Comparison of Ullmann Reaction Conditions for this compound Synthesis
Starting MaterialCatalyst/PromoterTemperatureSolventReported YieldReference
ChloropentafluorobenzeneCopper230°CNone69%
ChloropentafluorobenzeneCopper320-360°CNone73%
BromopentafluorobenzeneCopperNot specifiedNone70%

Novel and Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry seeks milder and more versatile methods. For this compound, this primarily involves leveraging its highly electron-deficient aromatic rings for derivatization through nucleophilic aromatic substitution (SNAr).

The SNAr reaction is a cornerstone in the functionalization of electron-poor aromatic systems like this compound. In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the ring's aromaticity. The strong electron-withdrawing nature of the fluorine atoms in this compound makes the aromatic rings highly susceptible to nucleophilic attack, facilitating these reactions.

This reactivity allows for the introduction of a wide array of functional groups onto the perfluorinated biphenyl (B1667301) core. The reaction is advantageous as it often proceeds under milder conditions than classical methods and provides a direct route to substituted derivatives.

Thiolate anions (RS⁻) are potent nucleophiles that react readily with this compound. These reactions typically result in the displacement of one or more fluorine atoms to form perfluorinated aryl sulfides. The high nucleophilicity of the sulfur atom enables it to effectively attack the electron-deficient carbon centers of the this compound rings.

Studies have shown that cysteine-based thiolates can be used to create perfluoroaromatic derivatives. The reaction of this compound with such thiol-containing molecules leads to mono-substituted products, demonstrating the utility of this method for linking biomolecules to perfluorinated scaffolds. The reaction conditions, including the solvent, can influence the outcome and efficiency of the substitution. Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are often employed for SNAr reactions involving this compound.

Nitrogen-based nucleophiles, such as primary and secondary amines, are widely used in SNAr reactions with perfluoroaromatics. The reaction of this compound with amines leads to the formation of amino-substituted perfluorobiphenyls. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and high-performance polymers.

The reaction proceeds via the standard addition-elimination mechanism, where the amine attacks the aromatic ring, displacing a fluoride ion. The reactivity can be controlled to achieve mono-, di-, or even higher substitution depending on the stoichiometry and reaction conditions. Green chemistry approaches have been developed, utilizing solvents like polyethylene (B3416737) glycol (PEG-400) to facilitate these substitutions in an environmentally friendly manner, often leading to excellent yields in short reaction times.

Controlling the position of substitution (regioselectivity) is a critical challenge in the functionalization of polysubstituted aromatic compounds. In this compound, the ten fluorine atoms are not all chemically equivalent. Nucleophilic attack generally occurs preferentially at the para positions (C4 and C4') of the biphenyl system. This preference is attributed to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para carbon. The electron density can be delocalized onto the adjacent aromatic ring through the C-C single bond, which is more effective than the stabilization available for ortho or meta attack.

Factors influencing regioselectivity include the nature of the nucleophile, the solvent, and the presence of existing substituents on the ring. For instance, in unsymmetrical dichloropyrazines, an electron-withdrawing group directs nucleophilic attack to the 5-position, while an electron-donating group directs it to the 3-position. While this compound is initially symmetric, once the first substitution occurs, the existing group will influence the position of the second substitution.

Kinetic studies provide insight into the mechanism and rate-determining steps of SNAr reactions. For most SNAr reactions, including those with this compound, the initial attack of the nucleophile to form the Meisenheimer complex is the slow, rate-determining step. The subsequent loss of the leaving group (fluoride) is typically fast.

This is supported by the "element effect," where the reaction rate order for leaving groups is F > Cl > Br > I. This inverted halogen order is because the highly electronegative fluorine atom strongly activates the ring for nucleophilic attack, which is the slow step, while the C-F bond strength is irrelevant to the rate. Kinetic studies on similar systems, such as the reaction of biothiols with dinitrohalobenzenes, use Brønsted-type plots to elucidate the reaction mechanism, which can be a concerted or stepwise pathway. Recent research using kinetic isotope effects has even suggested that some prototypical SNAr reactions may proceed through a concerted mechanism rather than a discrete two-step process.

Table 2: Kinetic Aspects of SNAr Reactions on Activated Aromatics
Kinetic ParameterObservation/ImplicationRelevance to this compoundReference
Rate-Determining StepFormation of the Meisenheimer complex (nucleophilic attack).The high electrophilicity of the rings makes this step feasible.
Leaving Group EffectReactivity order is F > Cl > Br > I.Fluorine's high electronegativity activates the ring, making it a good leaving group in this context.
Reaction MechanismTypically a two-step addition-elimination. Can be borderline or concerted in some cases.The reaction mechanism is expected to follow the classical SNAr pathway.

Organometallic Approaches for this compound Functionalization

The functionalization of this compound, a molecule with robust carbon-fluorine (C-F) bonds, presents a significant challenge in synthetic chemistry. The high strength of the C-F bond necessitates specific strategies for its activation and subsequent conversion into other functional groups. Organometallic chemistry provides a powerful toolkit for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One direct organometallic approach to functionalizing this compound involves the preparation of perfluoroarylmagnesium reagents. These Grignard-type compounds can be synthesized directly from this compound by reacting it with ethylmagnesium bromide in the presence of transition metal halides such as CoCl₂, FeCl₂, NiCl₂, CuI, TiCl₄, PdCl₂, or RhCl₃. The choice of the metal halide can influence the yield of the resulting perfluoroarylmagnesium compound. Once formed, these organometallic intermediates can participate in a variety of classic Grignard reactions, allowing for the introduction of a wide range of substituents onto the perfluorinated biphenyl core.

Transition-metal-mediated C-F bond activation is another key strategy for the functionalization of this compound and other polyfluoroarenes. This approach typically involves the oxidative addition of a C-F bond to a low-valent transition metal center. Various transition metals have been explored for their ability to cleave C-F bonds, with research focusing on developing efficient catalytic systems for these challenging transformations. While many studies focus on fluoroaromatics in general, the principles are applicable to this compound. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been investigated for the synthesis of polyfluorinated biphenyls, which can be seen as a functionalization of a perfluoroaryl precursor. These reactions demonstrate the utility of organometallic catalysis in forming new C-C bonds with fluorinated substrates.

The table below summarizes key aspects of organometallic approaches for the functionalization of this compound.

Organometallic ApproachReagentsKey Features
Grignard Reagent FormationEthylmagnesium bromide, Transition metal halides (e.g., CoCl₂, NiCl₂)Direct conversion of this compound to a nucleophilic organometallic species. Enables subsequent reactions with various electrophiles.
Transition-Metal-Mediated C-F ActivationLow-valent transition metal complexes (e.g., Pd, Ni, Rh)Involves oxidative addition of a C-F bond to the metal center. Forms the basis for catalytic cross-coupling reactions.
Suzuki-Miyaura Cross-CouplingPalladium catalysts, Phosphine ligands, Fluorinated aryl boronatesAn effective method for forming C-C bonds with polyfluorinated aromatic compounds.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, traditionally achieved through methods like the Ullmann reaction, often involves harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. The application of green chemistry principles aims to develop more sustainable and environmentally benign synthetic routes. This involves focusing on areas such as the use of greener solvents, development of recyclable catalysts, and improving energy efficiency.

One of the primary methods for synthesizing biphenyls is the Ullmann coupling, and recent research has focused on making this reaction more environmentally friendly. Greener methodologies for the Ullmann reaction that can be applied to the synthesis of this compound include the use of microwave or ultrasound irradiation to reduce reaction times and energy consumption. Furthermore, the development of heterogeneous catalysts, such as copper supported on materials like ZIF-8, offers the advantage of easy recovery and reuse, minimizing waste. Some approaches have also explored solvent-free or ligand-free conditions, which further reduces the environmental impact of the synthesis. The use of more benign solvents, such as ethanol (B145695) or even water, is also a key aspect of greening the Ullmann reaction.

The Suzuki-Miyaura cross-coupling reaction has emerged as a versatile alternative for the synthesis of polyfluorinated biphenyls. While this method often relies on palladium catalysts, which have their own environmental considerations, it can offer advantages in terms of reaction conditions and substrate scope compared to the classical Ullmann reaction. Research in this area is focused on developing more active and stable catalysts that can be used at lower loadings, as well as exploring more sustainable reaction media.

The following table outlines the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound SynthesisExamples
Use of Greener SolventsReplacing traditional high-boiling, polar aprotic solvents with more environmentally friendly alternatives.Ethanol or water in Ullmann-type couplings.
Catalyst Recovery and ReuseEmploying heterogeneous catalysts that can be easily separated from the reaction mixture and reused.Copper supported on ZIF-8 for Ullmann reactions.
Energy EfficiencyUtilizing methods that reduce energy consumption and reaction times.Microwave or ultrasound-assisted synthesis.
Waste ReductionDesigning synthetic routes that minimize the formation of byproducts and the use of auxiliary substances.Solvent-free and ligand-free reaction conditions.
Alternative Synthetic RoutesExploring more efficient and versatile synthetic methods.Suzuki-Miyaura cross-coupling as an alternative to the classical Ullmann reaction.

Reaction Mechanisms and Reactivity of Decafluorobiphenyl

Fundamental Reaction Pathways of Decafluorobiphenyl

This compound's reactivity is significantly influenced by the presence of ten highly electronegative fluorine atoms attached to the biphenyl (B1667301) core. These fluorine atoms create a substantial electron deficiency on the aromatic rings, making the carbon centers susceptible to attack by nucleophiles. This electronic environment dictates its participation in various reaction pathways, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks an electron-deficient carbon atom on the aromatic ring, leading to the displacement of a fluoride (B91410) ion, which acts as a leaving group. The high electronegativity of the fluorine atoms activates the ring towards nucleophilic attack. mdpi.com This mechanism is a key pathway for functionalizing this compound and synthesizing various substituted perfluorobiphenyl derivatives. acs.org

Activation of C-F Bonds in this compound

The carbon-fluorine bond is known for its high strength, making its activation challenging. However, in this compound, the cumulative electron-withdrawing effect of multiple fluorine atoms significantly enhances the electrophilicity of the aromatic carbons, thereby activating the C-F bonds towards nucleophilic attack. worktribe.com This activation is crucial for initiating SNAr reactions. Studies have shown that the presence of electron-withdrawing substituents on the aromatic ring, such as fluorine in this compound, facilitates nucleophilic substitution. pressbooks.pub The activation of C-F bonds in polyfluoroarenes like this compound is a subject of ongoing research, particularly in the context of developing new synthetic methodologies and catalysts. worktribe.com

Stepped Reaction Mechanisms and Intermediate Characterization

SNAr reactions typically proceed through a two-step addition-elimination mechanism involving the formation of a transient intermediate known as a Meisenheimer complex. pressbooks.pub In the case of this compound, the nucleophile adds to a carbon atom bearing a fluorine substituent, forming a resonance-stabilized cyclohexadienyl anion (Meisenheimer complex). preprints.org This intermediate then eliminates a fluoride ion to restore aromaticity and yield the substituted product. The stability and characterization of these intermediates are crucial for understanding the reaction pathway and kinetics. Studies using techniques like 19F NMR spectroscopy have been employed to investigate the stepped reaction mechanisms and characterize intermediates in the reactions of this compound with various nucleophiles, such as thiophenol. researchgate.net

Radical Reactions Involving this compound

While SNAr is a predominant reaction pathway, this compound can also participate in radical reactions. Radical reactions of polyfluoroarenes, including this compound, have been studied to understand the influence of fluorine substituents on the course and outcome of these reactions. fluorine1.ru For instance, the photolysis of pentafluoroiodobenzene has been shown to produce pentafluorophenyl radicals, which can then combine to form this compound, indicating a radical pathway for its formation. brandeis.edu Radical anions of this compound have also been detected and studied, providing insights into the intermediates involved in certain radical transformations like SRN1 nucleophilic substitution and reductive dehalogenation. nsc.ru

Pericyclic Reactions and this compound

Pericyclic reactions involve a concerted reorganization of bonding electrons through a cyclic transition state and are generally unaffected by the presence of radical initiators or polar solvents. msu.edu While polyfluoroarenes can be involved in some reactions that might formally resemble pericyclic processes under specific conditions, the primary reactivity of this compound as described in the literature focuses on polar mechanisms like SNAr and reactions involving radical intermediates or metal catalysis for C-F bond activation. Direct evidence from the search results explicitly detailing typical pericyclic reactions with this compound as a key reactant in the sense of cycloadditions, electrocyclic reactions, or sigmatropic rearrangements is limited. However, some complex molecular systems incorporating perfluorinated moieties have been explored in the context of reactions that might involve pericyclic steps in conjunction with other mechanisms. researchgate.net

C-F Bond Activation Studies

The activation of C-F bonds in polyfluoroarenes like this compound is a significant area of research due to the inertness of these bonds. Various approaches have been investigated, including transition-metal-catalyzed reactions and transition-metal-free conditions. worktribe.comd-nb.info Studies have explored the use of nickel(0) complexes, rhodium complexes, and N-heterocyclic olefins (NHOs) for the activation of C-F bonds in this compound, often leading to functionalization or coupling products. nih.govacs.org These studies aim to develop efficient methods for selectively breaking and functionalizing C-F bonds, which is challenging due to their high bond dissociation energy. worktribe.com

PubChem CID Table

Compound NamePubChem CID
This compound67949

Data Table: Selected SNAr Reactions of this compound

NucleophileConditionsProduct(s)Yield (%)Reference
Phenothiazine (B1677639)K₃PO₄ in MeCN, 60 °CMono-substituted 10-phenylphenothiazine derivative51 mdpi.comresearchgate.net
Sodium pentafluorophenolateN,N-dimethylacetamide (DMAC)4-(4-Hydrotetrafluorophenoxy)-nonafluorobiphenyl63 dtic.mil
ThiophenolIn situ ¹⁹F NMR studiesSubstituted perfluorobiphenylsNot specified researchgate.netresearchgate.net
CysteineMild conditions, aqueous solventsCysteine-based perfluoroaromatic derivativesNot specified preprints.orgresearchgate.net
B(CN)₃²⁻Borate anions with {B(CN)₃} unit bondedNot specified uni-wuerzburg.de

Detailed Research Findings:

Research into the SNAr reactions of this compound has demonstrated its reactivity with various nucleophiles, including nitrogen, sulfur, and oxygen-based compounds. For example, the reaction with phenothiazine in the presence of K₃PO₄ in acetonitrile (B52724) at 60 °C yielded a mono-substituted 10-phenylphenothiazine derivative with 51% yield. mdpi.comresearchgate.net The reaction with sodium pentafluorophenolate in N,N-dimethylacetamide resulted in 4-(4-hydrotetrafluorophenoxy)-nonafluorobiphenyl in 63% yield, with traces of a bis-substituted product also observed. dtic.mil Kinetic studies using ¹⁹F NMR spectroscopy have provided insights into the reaction rates and the formation of intermediates in the stepped reactions of this compound with nucleophiles like thiophenol. researchgate.netresearchgate.net These studies have shown significant differences in rate constants and reactivity depending on the degree of substitution. researchgate.net

C-F bond activation studies have explored different strategies. Nickel(0) complexes stabilized by N-heterocyclic carbenes have been shown to regioselectively activate the C-F bond in the para position to the pentafluorophenyl group in this compound. nih.gov Rhodium complexes have also been investigated for C-F cleavage in this compound, with proposed mechanisms involving deprotonation followed by nucleophilic attack. acs.org Transition-metal-free C-F bond activation has been achieved using N-heterocyclic olefins, which can activate aromatic C-F bonds without additional catalysts, potentially proceeding via a nucleophilic aromatic substitution mechanism.

Radical reactions involving this compound include its formation from the combination of pentafluorophenyl radicals brandeis.edu and the study of its radical anion intermediates, which are relevant to processes like SRN1 substitution and reductive dehalogenation. nsc.ru Electron spin resonance (ESR) spectroscopy has been used to detect and characterize the radical anion of this compound, providing information about its electronic and spatial structure.

Stereochemical Aspects of this compound Reactions

While the core SNAr mechanism of this compound itself doesn't inherently involve complex stereochemical considerations on the biphenyl core due to its symmetry and the nature of the substitution, stereochemical aspects become relevant when this compound is used as a building block or linker in reactions involving chiral molecules or leading to the formation of chiral products.

For example, when this compound is employed in bioconjugation with peptides or proteins containing chiral amino acids, the resulting conjugates will possess the stereochemistry of the biomolecule nih.govgoogle.comresearchgate.net. The SNAr reaction itself at the carbon center undergoing substitution does not typically create a new stereocenter on the this compound moiety unless the incoming nucleophile introduces chirality or the substitution occurs at a position that becomes a stereocenter in a larger molecular context.

In studies involving the synthesis of perfluoroarylated cyclopentadienones from this compound and sodium cyclopentadienide, subsequent reactions like nucleophilic aromatic substitution with chiral perfluoro-4-tolyl groups could potentially introduce stereocenters and thus stereochemical considerations vt.edu.

Furthermore, in catalytic transformations involving this compound, the catalyst employed can induce asymmetry, leading to stereoselective outcomes. This is particularly relevant in the context of asymmetric catalysis, where chiral catalysts are used to favor the formation of one stereoisomer over the other rsc.org.

Catalytic Transformations of this compound

Catalytic methods provide powerful tools for selectively transforming this compound, enabling reactions that might be difficult or require harsh conditions otherwise. Both transition-metal catalysis and organocatalysis have been explored in this context.

Transition-Metal-Catalyzed Reactions

Transition metals play a significant role in catalyzing reactions involving fluorinated aromatic compounds, including this compound. These catalysts can facilitate transformations such as C-F bond activation and functionalization rsc.orgnih.govacs.org.

One area where transition metals are relevant is in coupling reactions. While the Ullmann reaction for synthesizing this compound itself utilizes copper, other transition metals can catalyze different types of transformations. For instance, palladium-mediated S-arylation approaches are used to introduce aryl groups onto thiols, which is related to the reactivity of this compound with sulfur nucleophiles nih.gov. Rhodium and iridium complexes have also been shown to activate C-H bonds in polyfluoroarenes, often with selectivity for positions ortho to fluorine atoms nih.govacs.org. This suggests potential for functionalizing this compound through C-H activation pathways catalyzed by these metals. Copper-catalyzed reactions have also been investigated for the allylic alkylation of polyfluoroarenes, demonstrating regioselectivity and stereochemistry in some cases acs.org.

Transition-metal-catalyzed defluorinative coupling reactions, which involve the cleavage and functionalization of C-F bonds, are an active area of research rsc.org. While the specific application to this compound is not always explicitly detailed in general reviews, the principles of transition-metal-catalyzed C-F activation are applicable to highly fluorinated systems like DFBP. Gold-mediated nucleophilic ligand attack of the C-F bond via an SNAr process has been suggested as a mechanism in some catalytic transformations of aromatic substrates researchgate.net.

Organocatalysis in this compound Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative approach to transforming this compound. While less common than transition-metal catalysis for direct C-F bond activation in highly fluorinated aromatics, organocatalysts can be employed in reactions where this compound acts as a substrate or a reactant in conjunction with other molecules.

Organocatalysis is often used in the enantioselective creation of chiral molecules wikipedia.org. If this compound were to react with a substrate in the presence of a chiral organocatalyst, it could potentially lead to the formation of chiral products with a preferred stereochemistry. For example, chiral secondary amine catalysts are used in conjunction with photoredox catalysts for the alkylation of aldehydes and ketones, and a similar dual catalytic approach might be conceivable for reactions involving this compound if suitable reaction pathways can be developed wikipedia.orgethz.ch.

Research has explored organocatalyzed synthesis of fluorinated poly(aryl thioethers), which involves the reaction of polyfluoroarenes with sulfur nucleophiles, a reaction type relevant to this compound's chemistry researchgate.net. While the specific organocatalyst and its interaction with this compound would need detailed study, this highlights the potential for organocatalytic approaches in functionalizing DFBP.

The merger of photoredox and organocatalytic methods has been investigated for enantioselective transformations, suggesting a potential avenue for future research involving this compound wikipedia.org.

Derivatives and Functionalization of Decafluorobiphenyl

Synthesis of Monosubstituted Decafluorobiphenyl Derivatives

The synthesis of monosubstituted this compound derivatives typically involves the nucleophilic aromatic substitution (SNAr) reaction of DFBP with various nucleophiles. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. Under controlled conditions, such as using an excess of the perfluoroarene, monosubstitution can be favored preprints.orgnih.gov.

For instance, the reaction of this compound with phenothiazine (B1677639) in the presence of a mild base has been reported to yield the corresponding mono-substituted product mdpi.com. Similarly, studies involving the reaction of DFBP with thiols, such as thiophenol, have demonstrated the formation of monosubstituted products fluoromart.comresearchgate.net. The high reactivity of DFBP towards nucleophilic attack facilitates these transformations worktribe.comresearchgate.net.

Synthesis of Polysubstituted this compound Derivatives

While monosubstitution is achievable, the presence of multiple activating fluorine atoms on both phenyl rings of DFBP allows for sequential nucleophilic substitutions, leading to the formation of polysubstituted derivatives. The extent of substitution depends on the stoichiometry of the reactants, the strength of the nucleophile, and the reaction conditions.

Reactions with strong nucleophiles or prolonged reaction times can result in the displacement of multiple fluorine atoms. For example, the reaction of this compound with thiophenol can yield di- and even tetra-substituted perfluorobiphenyl derivatives researchgate.net. In some cases, specific reaction conditions or catalysts can be employed to control the degree and regioselectivity of polysubstitution. The SNAr reaction of this compound with a pyrrolyl sodium salt has been used to synthesize a polysubstituted derivative relevant to the development of materials with specific electronic properties researchgate.net.

Reactivity of this compound Derivatives

The reactivity of this compound derivatives is largely governed by the remaining fluorine atoms and any introduced substituents. The electron-withdrawing nature of the fluorine atoms continues to activate the aromatic ring towards further nucleophilic attack. However, the nature and position of substituents can influence the regioselectivity and rate of subsequent reactions.

Kinetic studies, such as those investigating the reaction of DFBP and its phenylthio-substituted derivatives with thiophenol, have revealed significant differences in reactivity and rate constants depending on the degree and pattern of substitution fluoromart.comresearchgate.net. These studies, often employing techniques like in situ 19F NMR spectroscopy, provide valuable insights into the reaction mechanisms and allow for the optimization of synthetic routes to specific derivatives fluoromart.comresearchgate.net. The reactivity of perfluoroaromatic systems like DFBP towards nucleophiles is a key feature exploited in their use as building blocks worktribe.comresearchgate.net.

This compound as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block in the synthesis of a variety of complex molecules beyond simple substituted biphenyls. Its rigid, fluorinated structure and its propensity for nucleophilic substitution make it suitable for incorporation into larger molecular architectures. DFBP has been utilized as an intermediate in general organic synthesis fluoromart.com. Its application extends to the synthesis of polymers, including partially fluorinated polyether ionomers and cross-linked poly(aryl ether)s with potential in fuel cells and electronics fluoromart.comresearchgate.netresearchgate.net. Furthermore, it has been employed in the construction of supramolecular species ub.edu. A particularly significant area of application is its use as a fluorinated linker in bioconjugation researchgate.netfluoromart.comnih.govnih.govfrontiersin.org.

Fluorinated Linkers in Bioconjugation

This compound has emerged as a prominent fluorinated linker in bioconjugation strategies researchgate.netfluoromart.comnih.govnih.govfrontiersin.org. Fluorinated linkers offer unique properties, including increased stability and lipophilicity, which can be advantageous in biological applications rsc.org. DFBP's symmetrical structure and the reactivity of its fluorine atoms allow it to bridge two different molecular entities, making it useful for conjugating asymmetrical groups frontiersin.org. Its stability under physiological conditions and its potential as a non-cleavable linker are also valuable attributes in the design of bioconjugates researchgate.net. The application of DFBP as a fluorinated linker in bioconjugation relies heavily on its SNAr reactivity for the formation of carbon-heteroatom bonds, particularly C-S and C-N bonds researchgate.netnih.gov.

C-X Bond Formation (X = S, N)

The SNAr reactivity of this compound is central to its role in forming C-S and C-N bonds with biological molecules, which is critical for bioconjugation researchgate.netnih.gov.

C-S Bond Formation: The reaction between the highly electrophilic perfluoroaromatic core of DFBP and nucleophilic thiol groups, particularly from cysteine residues in peptides and proteins, is a widely utilized strategy for C-S bond formation in bioconjugation researchgate.netpreprints.orgnih.govresearchgate.net. This reaction is often chemoselective, allowing for the modification of cysteine in the presence of other amino acids preprints.orgnih.govresearchgate.net. The reaction conditions can be mild and compatible with biological systems nih.gov.

C-N Bond Formation: this compound can also react with nitrogen nucleophiles, such as amines, to form C-N bonds researchgate.netmdpi.comfrontiersin.org. This reactivity is also based on the SNAr mechanism. While C-S bond formation with cysteine is particularly prevalent in bioconjugation involving perfluoroarenes like DFBP, the ability to form C-N bonds expands the scope of molecules that can be conjugated, including those containing lysine (B10760008) residues or other amine functionalities researchgate.netfrontiersin.orgntu.edu.sg.

Peptide and Protein Modification

This compound and its derivatives are valuable reagents for the modification of peptides and proteins preprints.orgnih.govrsc.orgresearchgate.netresearchgate.netacs.orgresearchgate.netpentelutelabmit.comgoogle.comnih.gov. The reaction with cysteine thiols via SNAr is a common method for site-selective modification nih.govresearchgate.netresearchgate.netpentelutelabmit.comnih.gov. This approach allows for the introduction of various functionalities onto peptides and proteins under mild, biologically compatible conditions nih.govpentelutelabmit.com.

One significant application is peptide stapling and cyclization, where DFBP can bridge two cysteine residues within a peptide sequence, creating a constrained macrocycle rsc.orgresearchgate.netacs.orgresearchgate.netgoogle.com. This cyclization can lead to enhanced properties such as improved proteolytic stability, increased cell permeability, and modulated binding affinity compared to their linear counterparts rsc.orgacs.orgresearchgate.netpentelutelabmit.com. Studies have demonstrated the successful use of DFBP-based cyclization in developing cell-permeable peptides with improved biological activity acs.org. The ability to achieve site-selective modification is crucial for creating homogeneous bioconjugates with predictable properties nih.govresearchgate.netnih.gov.

Antibody-Perfluorinated Conjugates

This compound has been explored as a non-cleavable linker in the preparation of antibody-perfluorinated conjugates. researchgate.netpreprints.orgpreprints.org Perfluorinated derivatives, including DFBP and hexafluorobenzene (B1203771), have been synthesized and established as chemoselective cores for constructing molecular systems ranging from small molecules to biomolecules, possessing interesting properties. researchgate.netpreprints.orgpreprints.org

Research has demonstrated the potential application of perfluorinated derivatives like DFBP as non-cleavable linkers in bioconjugation strategies, particularly through reactions with thiols. researchgate.netpreprints.orgpreprints.org Antibody-perfluorinated conjugates have been prepared via thiol-based strategies, including coupling thiols from reduced cystamine (B1669676) to carboxylic acids from monoclonal antibodies (mAb) by amide bonds, and using thiols from the reduction of mAb disulfide bonds. researchgate.net Analysis of these conjugates has indicated that the bioconjugation process does not adversely affect the macromolecular entity. researchgate.netpreprints.orgpreprints.org

Studies have shown that perfluoroaromatic rings, such as DFBP, can react selectively with the thiol group of cysteine residues in peptides, without reacting with other nucleophiles present in amino acids. preprints.org The monosubstituted product is typically obtained when an excess of the perfluoroarene is used. preprints.org This chemoselectivity is advantageous for site-selective functionalization strategies in preparing well-defined, homogeneous proteins for research and biomedical applications. researchgate.net

Integration into Polycyclic Aromatic Hydrocarbons

This compound can be integrated into polycyclic aromatic hydrocarbons (PAHs) through various synthetic routes, often leveraging its reactivity in nucleophilic substitution reactions. beilstein-journals.orgnih.gov The integration of perfluoroaryl groups, like those in DFBP, into PAH structures can lead to compounds with enhanced arene-perfluoroarene interactions. beilstein-journals.orgnih.gov These non-covalent interactions can play a significant role in promoting self-assembly, improving the order and stability of supramolecular mesophases, and enabling the tuning of optical and electronic properties. beilstein-journals.orgnih.gov

One approach involves the reaction of 2,2'-dilithiobiphenyl derivatives with this compound. beilstein-journals.orgnih.gov This method has been used to synthesize fluorinated triphenylenes, which are a class of PAHs. beilstein-journals.orgnih.gov For instance, 1,2,4-trifluoro-6,7,10,11-tetraalkoxy-3-(perfluorophenyl)triphenylenes have been synthesized by reacting 2,2'-dilithiobiphenyl derivatives with this compound. beilstein-journals.orgnih.gov These compounds exhibit columnar mesophases stabilized by arene-perfluoroarene intermolecular interactions. beilstein-journals.orgnih.gov The presence of the terminal fluorophenyl group in these triphenylene (B110318) derivatives can also facilitate subsequent annulation reactions, leading to extended polyaromatic mesomorphic compounds. nih.gov

This compound has also been mentioned in the context of studies involving the volatilization of solid-phase polycyclic aromatic hydrocarbons, where it may be used as a surrogate or internal standard in analytical methods for PAH analysis. ehu.essci-hub.seepa.gov

Other Complex Organic Architectures

This compound serves as a valuable building block and linker in the construction of various other complex organic architectures beyond antibody conjugates and PAHs. Its susceptibility to nucleophilic attack makes it suitable for incorporation into polymers and porous organic materials. uni-stuttgart.deacs.orgnih.govscilit.com

For example, this compound has been used as a co-monomer in the synthesis of fluorinated poly(arylene sulfide) polymers through polycondensation reactions. uni-stuttgart.de These polymers can be further functionalized by nucleophilic aromatic substitution of the fluorine atoms. uni-stuttgart.de this compound has also been employed as a cross-linker in the development of porous organic polymers, such as those based on cyclodextrins. acs.orgnih.gov These materials have shown potential for applications such as the removal of per- and polyfluoroalkyl substances (PFASs) from water, demonstrating the utility of DFBP in creating functional porous architectures. acs.orgnih.gov

Furthermore, DFBP has been incorporated into thermosetting resins. jst.go.jp Reactions involving this compound with other functionalized molecules, such as those containing ethynyl (B1212043) terminals, can lead to the formation of novel resin materials with specific properties, such as low dielectric constant. jst.go.jp The functionalization of metal-organic frameworks (MOFs) with fluorine moieties, including the use of this compound linkers, has also been explored for enhancing their adsorption capabilities towards substances like perfluorooctanoic acid (PFOA). acs.org These examples highlight the versatility of this compound as a component in the synthesis of diverse complex organic structures with tailored properties for various applications.

Decafluorobiphenyl in Materials Science and Polymer Chemistry

Decafluorobiphenyl as a Monomer for Polymer Synthesis

This compound serves as a versatile monomer, primarily in step-growth polymerization reactions, to construct polymer backbones with desirable properties pharmaffiliates.comdntb.gov.ua. Its reactivity, particularly the electrophilic nature of the fluorine atoms on the aromatic rings, facilitates nucleophilic aromatic substitution (SɴAr) reactions with various nucleophiles, such as phenoxide or thiolate species bwise.kracs.orgpreprints.orgresearchgate.net. This polymerization mechanism is central to the synthesis of a range of fluorinated polymers.

Synthesis of Fluorinated Polyethers and Poly(aryl ether)s

DFBP is extensively used in the synthesis of fluorinated polyethers and poly(aryl ether)s through nucleophilic substitution polymerization with dihydroxyl-substituted monomers (diphenols) txst.edumdpi.combwise.kracs.orgresearchgate.netresearchgate.net. This reaction typically involves the reaction of DFBP with a bisphenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent mdpi.combwise.krpreprints.orgresearchgate.net. The resulting polymers often exhibit high thermal stability, good mechanical properties, and low dielectric constants, making them suitable for various high-performance applications txst.eduresearchgate.net.

Research findings highlight the synthesis of amorphous fluorinated polyarylethers from phenolphthalein (B1677637) and this compound via a two-step nucleophilic substitution polymerization. These polymers demonstrated excellent thermo-resistance with a 5% weight loss temperature between 482–520°C and high glass transition temperatures (Tg) around 240–250°C. researchgate.net

Another study reported the synthesis of highly fluorinated poly(arylene alkylene ether)s by polycondensation of 1H,1H,6H,6H,-perfluorohexane-1,6-diol with various decafluorodiphenyl compounds, including this compound. High molecular weight polymers (Mn = 28,200–64,200 Da) were obtained from DFBP and other decafluorodiphenyl monomers. acs.org

Table 1: Properties of a Fluorinated Polyarylether (FPAE-1) Synthesized from Phenolphthalein and this compound researchgate.net

PropertyValue
5% Weight Loss Temp (N₂)482–520°C
Glass Transition Temp (Tg)240–250°C
Dielectric Constant (1 MHz)2.58
Dielectric Loss (1 MHz)0.0053
Young's Modulus> 1.0 GPa
Modulus Retention (230°C)> 67%

Development of Ion-Exchange Polymers and Membranes

This compound is also utilized in the synthesis of polymers intended for ion-exchange applications, particularly in the development of membranes. By incorporating sulfonated monomers or introducing sulfonic acid groups through post-polymerization modification, DFBP-based polymers can be rendered ionically conductive bwise.kracs.orgnih.govosti.gov. These materials are of interest for use in fuel cells and other electrochemical devices.

Studies have explored the synthesis of sulfonated-fluorinated poly(arylene ether)s using DFBP, potassium 2,5-dihydroxybenzenesulfonate, and 4,4′-(hexafluoroisopropylidene)diphenol acs.orgfigshare.com. These polymers can be cross-linked and fabricated into membranes exhibiting properties relevant to polymer electrolytes, such as high glass-transition temperatures and good thermal degradation temperatures acs.orgfigshare.com. For instance, cross-linked membranes showed Tg values in the range of 258−276 °C and thermal degradation temperatures between 308−328 °C. acs.orgfigshare.com

DFBP has also been used as a chain extender in the synthesis of sulfonated polysulfones for proton exchange membrane fuel cells. researchgate.net

Cross-linked Polymer Structures

DFBP can be incorporated into polymer networks to create cross-linked structures, enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting materials mdpi.commdpi.comacs.orgnih.govnih.gov. Cross-linking can be achieved during polymerization or through post-polymerization reactions involving reactive sites introduced via the DFBP monomer or co-monomers.

Cross-linked poly(arylene ether)s containing polyhedral oligomeric silsesquioxane (POSS) in the main chain have been synthesized using this compound as a monomer. These cross-linked polymers exhibited low dielectric constants (2.17 to 2.58 at 1 MHz), strong resistance to chemical solutions, low dielectric losses, and good thermal and hydrophobic properties. mdpi.comnih.gov

Another application of cross-linked polymers involving DFBP is in the development of adsorbents for environmental remediation. A polymer consisting of β-cyclodextrin cross-linked with this compound groups has shown promise for sequestering perfluorooctanoic acid (PFOA) from water. acs.orgchemrxiv.org This material demonstrated the ability to remove over 99% of PFOA at environmentally relevant concentrations. acs.org

Post-Polymerization Modification Strategies

The presence of reactive fluorine atoms on the DFBP moiety within a polymer chain allows for post-polymerization modification strategies. These reactions can introduce new functional groups or alter the polymer's properties after the main polymerization step chemrxiv.orgtandfonline.comacs.orgresearchgate.net. This approach provides a flexible route to tailor polymer properties for specific applications.

The para-fluoro-thiol reaction, a type of nucleophilic aromatic substitution, can be utilized for post-polymerization modification of polymers containing perfluorinated aromatic groups like those derived from DFBP. researchgate.net This reaction allows for the substitution of fluorine atoms with thiol-containing molecules, enabling the introduction of various functionalities. researchgate.netresearchgate.net This technique has been used to modify polymers for applications such as antimicrobial peptides. researchgate.net

Post-polymerization reduction of nitrile groups in a polymer cross-linked with a tetrafluoroterephthalonitrile (B158556) derivative (structurally related to DFBP) has been shown to reverse the micropollutant uptake selectivity, transforming a polymer with low affinity for anionic micropollutants into one with high affinity for them, including anionic PFASs. chemrxiv.org

Functional Polymers Incorporating this compound Moieties

Polymers incorporating this compound units exhibit a range of functional properties due to the electron-withdrawing nature of the fluorine atoms and the rigid biphenyl (B1667301) structure. These properties make them suitable for advanced technological applications.

Polymers for Microelectronic Devices and Communication Technology

The low dielectric constant and high thermal stability of fluorinated polymers derived from DFBP make them attractive materials for applications in microelectronic devices and communication technology researchgate.netresearchgate.netrsc.orgorientjchem.orgacs.orgresearch-solution.comkingfa.com. In these fields, materials with low dielectric loss and good thermal performance are crucial for signal integrity and device reliability, especially with the increasing demands of technologies like 5G communication researchgate.netresearchgate.netkingfa.com.

Fluorinated polyarylethers synthesized from phenolphthalein and this compound have shown favorable dielectric properties, with a dielectric constant of 2.58 and a dielectric loss of 0.0053 at 1 MHz. researchgate.net These properties suggest potential applications in microelectronic devices and communication technology. researchgate.net

Aromatic polyimides, which can be synthesized using octafluorobenzidine (a monomer derived from this compound), are also considered for microelectronics as interlayer dielectrics due to their high thermal stability, chemical resistance, and good electrical properties. orientjchem.org

Cross-linked poly(arylene ether)s synthesized using this compound have demonstrated low dielectric constants ranging from 2.17 to 2.58 at 1 MHz, further highlighting their potential for high-performance applications in electronics. mdpi.com

Table 2: Dielectric Properties of Selected DFBP-containing Polymers

Polymer TypeDielectric Constant (1 MHz)Dielectric Loss (1 MHz)Reference
Fluorinated Polyarylether (from Phenolphthalein)2.580.0053 researchgate.net
Cross-linked Poly(arylene ether)s with POSS2.17 - 2.58Low mdpi.comnih.gov

Fuel Cell Membrane Development

This compound has been employed in the development of fuel cell membranes, specifically as a monomer or chain extender in the synthesis of sulfonated polymers. Its incorporation can influence the properties of the resulting membranes, such as their mechanical strength, thermal stability, and proton conductivity.

Research has explored the use of this compound as a highly fluorinated monomer in the development of sulfonated-partially fluorinated random polysulfone for fuel cell membranes. This compound was randomly distributed within the polymer structure through a three-step polymerization reaction under mild conditions. researchgate.net

Furthermore, this compound has been utilized as a chain extender in the synthesis of highly sulfonated multiblock copoly(ether sulfone)s intended for use in proton electrolyte fuel cells (PEFCs). capes.gov.br This approach involves the coupling reaction of hydroxyl-terminated oligomers in the presence of this compound, followed by postsulfonation. capes.gov.br The resulting polymers exhibited reasonably high molecular weights. capes.gov.br

Porous Organic Polymers with this compound Linkers

This compound serves as a valuable linker in the synthesis of porous organic polymers (POPs), contributing to the structure and properties of these materials. POPs incorporating this compound linkers have been investigated for various applications, including gas separation and the adsorption of organic micropollutants.

Novel per-fluorinated organic polymers have been synthesized using this compound and hexafluorobenzene (B1203771) linkers with diphenols via nucleophilic aromatic substitution. researchgate.netresearchgate.netmdpi.comnih.gov The variation in linkers allowed for the synthesis of polymers with different fluorine and nitrogen contents. researchgate.netresearchgate.netmdpi.comnih.gov These polymers exhibited thermal stability ranging from 350 to 500 °C. researchgate.netresearchgate.netmdpi.comnih.gov The incorporation of this compound linkers enhanced the hydrophobic nature of the polymers. researchgate.netresearchgate.netmdpi.comnih.gov

Porous structures with varied hydrophobicities, including those containing the this compound linker, were studied as adsorbents. researchgate.netresearchgate.netmdpi.comnih.gov Polymers with the this compound linker were found to be suitable for benzene (B151609) separation. researchgate.netresearchgate.netmdpi.comnih.gov Additionally, these POPs have shown potential for selectively binding methane (B114726) and carbon dioxide gases from the air. researchgate.netresearchgate.netmdpi.comnih.gov For instance, a specific azo-based polymer incorporating a fluorinated linker exhibited a high surface area of 770 m²/g and a pore volume of 0.35 cm³/g. mdpi.comnih.gov Another polymer, DAB-Z-1h, rich in nitrogen sites and likely incorporating a fluorinated linker, recorded a CO₂ uptake of 17.25 mg/g at 298 K. researchgate.netresearchgate.netmdpi.comnih.gov

This compound has also been used as a cross-linker in the development of porous polymers based on β-cyclodextrin (β-CD). nih.gov A polymer (DFB-CDP) developed using this compound as a cross-linker demonstrated excellent removal efficiency towards per- and polyfluorinated alkyl substances (PFASs). nih.gov Interestingly, a nonporous polymer synthesized with a 1:1 ratio of β-CD and this compound showed superior performance compared to a porous analogue obtained at different ratios. nih.gov

Here is a table summarizing some properties of porous organic polymers synthesized with fluorinated linkers, including this compound:

Polymer Type (Linker) Surface Area (m²/g) Pore Volume (cm³/g) Thermal Stability (°C) Notes Source
Azo-based (Fluorinated) 770 0.35 350-500 Highest surface area in study mdpi.comnih.gov
Azomethine-based 285 0.0872 350-500 Lowest surface area in study mdpi.comnih.gov
DFB-CDP (this compound) <10 (nonporous) N/A N/A Excellent PFAS removal (1:1 β-CD:DFB) nih.gov
DFB-CDP (this compound) 140 (porous) N/A N/A PFAS removal nih.gov
DAB-Z-1h (Fluorinated) High N/A 350-500 High CO₂ uptake (17.25 mg/g at 298 K) researchgate.netresearchgate.netmdpi.comnih.gov

Supramolecular Assemblies Involving this compound

This compound plays a significant role in the construction of supramolecular assemblies, primarily driven by non-covalent interactions, particularly arene-perfluoroarene interactions. These interactions can direct the self-assembly of molecules into ordered structures with tailored properties.

This compound has been used in the synthesis of star-shaped tetrathiafulvalene (B1198394) oligomers, which are capable of forming supramolecular structures through self-aggregation. beilstein-journals.org The synthesis involved an SNAr reaction with the sodium salt of a precursor and this compound. beilstein-journals.org

Cocrystallization with this compound has been shown to induce twisted conformations in certain molecules, demonstrating the use of supramolecular derivatization to modify molecular structure without chemical modification. acs.org This is achieved through π···π-hole interactions with this compound. acs.org

Arene-Perfluoroarene Interactions in Self-Assembly

The interaction between arene (electron-rich aromatic rings) and perfluoroarene (electron-deficient fluorinated aromatic rings) moieties is a key driving force in the self-assembly of molecules containing these units. This compound, being a perfluoroarene, is a common component in systems exploiting this interaction.

Arene-perfluoroarene (AP) interaction is a non-covalent attraction arising from the inverted electron distribution in perfluorinated aromatic rings compared to their hydrogenated counterparts. beilstein-journals.orgresearchgate.netrsc.orgrsc.org This interaction exhibits enhanced binding affinity over conventional π-π interactions and is a powerful tool for directing self-assembly processes to fabricate functional materials. rsc.orgrsc.org

This compound participates in these interactions, influencing the self-assembly and organization of molecules. beilstein-journals.orgresearchgate.netrsc.orgnih.govresearchgate.netdntb.gov.ua The AP interaction can stabilize molecular structures by finely tuning the electronic characteristics and orientation of the interacting molecules. rsc.org Strategies for constructing AP systems include the covalent integration of arene and perfluoroarene moieties within a single building block or the assembly of discrete components functionalized with these units. rsc.org

The arene-perfluoroarene interaction has been shown to reinforce the mechanical properties of synthetic nanotubes assembled from macrocycles containing both arene and perfluoroarene subunits, resulting in a significant increase in the Young's modulus. researchgate.net

Liquid Crystalline Mesophases

Fluorinated compounds, including those incorporating perfluorobiphenyl units, are relevant in the field of liquid crystals. The presence of fluorine atoms and the resulting arene-perfluoroarene interactions can significantly influence the mesomorphic behavior of liquid crystalline materials.

Arene-perfluoroarene intermolecular interactions have high potential in the design of liquid crystals due to their ability to strongly promote self-assembly and improve the order and stability of supramolecular mesophases. beilstein-journals.orgresearchgate.netnih.govresearchgate.net This can lead to the formation of stable columnar mesophases over broad temperature ranges. beilstein-journals.orgresearchgate.netnih.govresearchgate.net

The introduction of fluorine substituents in liquid crystal molecules can influence their mesomorphism by enhancing the dipole moment. nih.gov this compound has been used in the synthesis of fluorinated triphenylenes that display columnar mesophases stabilized by strong arene-perfluoroarene polar π-interactions. beilstein-journals.orgresearchgate.netnih.gov These compounds can exhibit high clearing temperatures and broad columnar mesophase ranges. beilstein-journals.org

The stabilization of columnar liquid crystalline phases via arene-perfluoroarene interactions has been demonstrated in various systems. researchgate.net For example, the introduction of fluorination in polycatenar dibenzopentacenequinones led to a dramatic stabilization and enlarged temperature range of the columnar mesophase, attributed to improved π-stacking due to arene-perfluoroarene interactions. researchgate.net

Applications in Advanced Display Technologies and Photonic Devices

The unique properties arising from arene-perfluoroarene interactions and the resulting supramolecular assemblies and liquid crystalline phases involving compounds like this compound are relevant to the development of advanced display technologies and photonic devices.

The ability of arene-perfluoroarene interactions to promote self-assembly and tune the optical and electronic properties of materials makes them potentially exploitable for applications in display technologies and photonic devices. beilstein-journals.orgresearchgate.netnih.gov Liquid crystals, whose mesomorphic behavior can be influenced by fluorination and AP interactions, are crucial materials in displays and other optical devices. nih.govartillry.co

Research into fluorinated liquid crystals, including those with Schiff base linkages and fluoro substituents, has shown encouraging findings for their possible use in photonic devices. nih.gov The ability to refine mesomorphic behavior by varying molecular structure provides an advantage in designing materials with specific properties for optical switching and display technologies. nih.gov

While this compound itself may not be a direct component in commercial devices, the fundamental interactions and material classes it contributes to are actively being researched for their potential in next-generation displays and photonic applications. These include advancements in liquid crystal displays (LCDs) and various photonic components. artillry.comdpi.comoptics.orginkworldmagazine.com

Computational and Theoretical Studies of Decafluorobiphenyl

Quantum Chemical Calculations on Decafluorobiphenyl Systems

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental tools for investigating the electronic structure and properties of molecules like this compound. fu-berlin.dequlacs.org These methods provide a detailed description of electron distribution, energy levels, and molecular geometries.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. novapublishers.com DFT calculations have been applied to this compound systems to study various aspects, including its reactivity and the polarization of its C-F bonds. google.com For instance, DFT studies have revealed the crucial role of catalysts in facilitating reactions involving this compound, suggesting unexpected concerted mechanisms. researchgate.net DFT has also been employed in conformational analysis and the study of intermolecular interactions involving this compound. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motion of atoms and molecules based on classical mechanics and interatomic forces, MD simulations can provide insights into dynamic processes, conformational changes, and interactions in various environments. researchgate.netrsc.org MD simulations have been utilized in studies involving this compound, particularly in the context of its interactions with other molecules or materials. digitellinc.com For example, MD simulations have been used to investigate the adsorption mechanism of perfluorooctanoate on cyclodextrin-based polymers cross-linked with this compound, revealing the synergy of electrostatic and hydrophobic interactions. acs.org

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. sioc-journal.cnsmu.edumdpi.com By calculating the energies of reactants, transition states, and products, computational studies can map out reaction pathways and identify key intermediates. mdpi.com This approach has been used to understand the stepped reaction of this compound with nucleophiles, revealing details about reaction kinetics and the role of catalysts. researchgate.net Computational studies have also shed light on the mechanisms of bioconjugation reactions utilizing the this compound moiety as a linker. researchgate.net

Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical transformations. arxiv.orgnih.govrsc.org By analyzing electronic structure descriptors such as frontier molecular orbitals (HOMO and LUMO energies) and charge distributions, researchers can gain insights into potential reaction sites and pathways. researchgate.net Computational studies have been used to predict the outcome and selectivity of reactions involving perfluoroarenes, including this compound, in applications such as peptide modification. researchgate.netrsc.org Machine learning models, often informed by quantum mechanical calculations, are also being developed to improve the accuracy of reactivity predictions. su.senih.gov

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of biphenyl (B1667301) derivatives, including this compound, and their intermolecular interactions are important aspects studied using computational methods. acs.orgresearchgate.netrscbmcs.org DFT calculations and other computational techniques can be used to determine the preferred conformations and the energy barriers to rotation around the central C-C bond. ic.ac.uk Intermolecular interactions involving this compound, such as π···π-hole interactions, have been investigated computationally, demonstrating their role in crystal packing and supramolecular assemblies. acs.orgdntb.gov.uamdpi.comresearchgate.netfrontiersin.org These studies provide valuable information for understanding the solid-state properties and behavior of this compound in different environments.

Advanced Spectroscopic Characterization Techniques for Decafluorobiphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local magnetic environment of atomic nuclei within a molecule. For fluorinated compounds like decafluorobiphenyl, various NMR nuclei, particularly ¹⁹F, ¹H, and ¹³C, offer valuable insights.

¹⁹F NMR Spectroscopy for Kinetic and Mechanistic Studies

¹⁹F NMR spectroscopy is particularly well-suited for studying fluorinated compounds due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus. This allows for the clear differentiation of fluorine atoms in different chemical environments. ¹⁹F NMR has been employed in kinetic studies, such as investigating the stepped reaction of this compound with thiophenol in the presence of triethylamine. In situ ¹⁹F NMR spectroscopy can be used to determine rate constants for such reactions. researchgate.net This technique allows for monitoring the formation of products and the consumption of reactants over time, providing valuable data on reaction mechanisms and kinetics. researchgate.netrsc.org The high resolution and sensitivity of ¹⁹F NMR make it suitable for studying complex mixtures of fluorinated molecules and can even be used for quantitative analysis. researchgate.netrsc.org

¹H and ¹³C NMR Spectroscopy for Structural Elucidation

While this compound itself contains no hydrogen atoms, its derivatives often do, making ¹H NMR spectroscopy relevant for their characterization. ¹H NMR provides information about the types of protons present, their chemical environment, and their connectivity through spin-spin coupling. slideshare.net For this compound derivatives, ¹H NMR can help confirm the presence and position of hydrocarbon substituents.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Although the natural abundance of the ¹³C isotope is low, modern NMR techniques, such as broadband decoupling, allow for the acquisition of ¹³C NMR spectra where each unique carbon atom typically appears as a single peak. libretexts.org This is particularly useful for larger or more complex structures where ¹H NMR signals might overlap. libretexts.org ¹³C NMR spectra of this compound and its derivatives provide characteristic chemical shifts that are influenced by the electronegativity of fluorine atoms and the molecular structure, aiding in structural confirmation and elucidation. libretexts.orgchemicalbook.com

Data from NMR spectroscopy can be presented in tables showing the chemical shifts (δ) and coupling constants (J) for observed nuclei. For example, a hypothetical table for a this compound derivative could include:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Assignment
¹Hx.xxs, d, t, mJ₁, J₂...
¹³Cxxx.xs-
¹⁹Fxxx.xxmJ₁, J₂...

Note: Specific NMR data for this compound and its derivatives would be required to populate such a table with actual values.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the vibrational modes of molecules, providing information about the functional groups present and the molecular structure. nih.gov

Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman methods, is based on the principle that molecules vibrate at specific frequencies. nih.govuni-siegen.de These vibrations involve changes in dipole moment (IR active) or polarizability (Raman active). nih.govuni-siegen.de By analyzing the observed vibrational frequencies and intensities, it is possible to gain insights into the molecular structure and bonding. uni-siegen.desmu.edu For molecules with a center of symmetry, such as this compound, vibrational modes that are IR active are Raman inactive, and vice versa, according to the rule of mutual exclusion. nih.gov Analysis of the vibrational modes of this compound can provide information about its geometry and the nature of the carbon-fluorine bonds. scispace.com

FTIR and ATR-IR Techniques

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining IR spectra. specac.com It offers advantages in terms of speed and signal-to-noise ratio compared to older dispersive IR methods. specac.com Attenuated Total Reflectance (ATR) is a sampling technique often used in conjunction with FTIR (ATR-FTIR). specac.commt.com ATR-FTIR allows for the direct analysis of solid and liquid samples with minimal or no sample preparation. mt.com In ATR, an evanescent wave is generated that penetrates a short distance into the sample, making it ideal for analyzing optically dense materials or surfaces. specac.commt.com

FTIR and ATR-IR spectroscopy have been used to characterize this compound and its derivatives. nih.govfu-berlin.dechemicalbook.comnottingham.ac.uk The IR spectra show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-F and C-C bonds in the biphenyl (B1667301) core and any substituents. nih.govchemicalbook.comnottingham.ac.uk These spectral fingerprints are valuable for identifying the presence of this compound and confirming the structure of its derivatives. fu-berlin.de

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. slideshare.net MS is a valuable tool for confirming the molecular weight of this compound and its derivatives and for obtaining structural information through the analysis of fragment ions. nist.govspectrabase.com

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of volatile or semi-volatile compounds like this compound. nist.govspectrabase.com In GC-MS, compounds are separated by gas chromatography before entering the mass spectrometer. The electron ionization (EI) mode is frequently used, which typically produces a molecular ion and characteristic fragment ions. nist.gov The fragmentation pattern can provide clues about the structure of the molecule. slideshare.netnist.gov Mass spectral databases, such as the NIST mass spectral library, can be used to identify compounds by comparing their mass spectra to reference spectra. nist.gov this compound has a molecular weight of 334.11 g/mol , and its mass spectrum shows a prominent molecular ion peak at m/z 334, along with fragment ions. nist.govspectrabase.com

m/zRelative Intensity (%)
33499.99
26538.22
33513.02
31510.79
......

Note: This table presents selected data points from a GC-MS spectrum of this compound. nist.gov

Mass spectrometry, in conjunction with chromatographic separation techniques, is essential for the identification and quantification of this compound and its derivatives in various applications.

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction (SC-XRD), is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid libretexts.org. This method is fundamental for confirming molecular structures, understanding crystal packing, and analyzing intermolecular interactions in this compound and its derivatives libretexts.orgmdpi.com.

For example, SC-XRD analysis has been successfully applied to characterize the crystal systems and space groups of difluorinated biphenyl compounds, such as 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE). The SC-XRD results for these derivatives demonstrated monoclinic crystal systems with a P2₁/c space group nih.govacs.orgresearchgate.netacs.org. Computational studies using density functional theory have shown good agreement with the experimental SC-XRD results for these compounds, supporting the determined structures nih.govacs.orgresearchgate.netacs.org.

SC-XRD also provides information about intermolecular interactions within the crystal lattice. Studies on difluorinated biphenyls suggest that molecules can interact noticeably in the solid phase through dipole-dipole interactions, which are significant in their crystals researchgate.netacs.org.

While direct SC-XRD data specifically for this compound itself were not extensively detailed in the search results, the successful application of this technique to its fluorinated derivatives underscores its importance in characterizing the solid-state structures of this class of compounds mdpi.comnih.govacs.orgresearchgate.netacs.org. The technique requires obtaining suitable single crystals, which can be achieved through methods like slow evaporation of solutions libretexts.orgmdpi.com.

UV/Vis Absorption and Fluorescence Emission Spectroscopy

UV/Vis absorption and fluorescence emission spectroscopies are essential tools for investigating the electronic transitions and photophysical properties of this compound and its derivatives sciforschenonline.orgcore.ac.uk. UV/Vis absorption spectroscopy measures the absorbance of light by a sample as a function of wavelength, providing information about the electronic energy levels within the molecule sciforschenonline.org. Fluorescence emission spectroscopy, on the other hand, examines the light emitted by a substance after it has absorbed photons, revealing details about excited-state processes and potential luminescence sciforschenonline.org.

Studies involving fluorinated biphenyl compounds, including those synthesized using this compound as a reactant, have utilized UV/Vis absorption and fluorescence emission spectroscopies for characterization mit.eduresearchgate.net. For instance, UV-Vis absorption and fluorescence emission spectra have been recorded for polymers synthesized using this compound mit.edu. In the context of fluorinated triphenylene (B110318) derivatives obtained by reacting 2,2'-dilithiobiphenyl derivatives with this compound, UV-Vis absorption and fluorescence emission spectroscopies revealed green photoluminescence with varying fluorescence quantum yields researchgate.net.

The UV-Vis absorption spectra of aromatic compounds like biphenyls typically show absorption bands in the UV region due to π-π* electronic transitions sciforschenonline.org. The presence and position of these bands are influenced by the degree and pattern of fluorination. Fluorescence spectroscopy can indicate whether a compound is emissive and provide information about the emission wavelength and intensity, which are related to the excited-state structure and environment sciforschenonline.org.

Other Advanced Spectroscopic Methods (e.g., Solid-State NMR)

Beyond XRD and UV/Vis spectroscopy, other advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, are valuable for the comprehensive characterization of this compound and its derivatives researchgate.netfigshare.comresearchgate.netpanacea-nmr.eu. While solution-state NMR (¹H, ¹³C, ¹⁹F) is commonly used for structural elucidation in solution, solid-state NMR provides unique information about the local environment and dynamics of atoms in the solid state panacea-nmr.eu.

Solid-state ¹⁹F NMR is particularly relevant for fluorinated compounds like this compound, as it can directly probe the fluorine atoms and their interactions within the solid matrix figshare.com. This technique can provide details about the different fluorine environments, crystallinity, and molecular motion in the solid state figshare.comresearchgate.netpanacea-nmr.eu. For example, solid-state ¹⁹F NMR has been used in studies involving this compound in solid matrices, such as in the characterization of this compound-Cyclodextrin Polymers (DFB-CDP) figshare.com.

NMR spectroscopy, including both solution and solid-state techniques, has been applied to characterize the structure of fluorinated biphenyl derivatives. ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of hydrogen and carbon atoms nih.govacs.orgrsc.org. For fluorinated compounds, ¹⁹F NMR is crucial for identifying and differentiating fluorine atoms based on their chemical shifts and coupling patterns mdpi.com. Studies on difluorinated biphenyls have reported specific ¹H and ¹³C NMR signals and ¹³C-¹⁹F coupling constants that aid in their structural confirmation nih.govacs.org.

Other advanced NMR techniques, such as Diffusion-Ordered NMR Spectroscopy (DOSY), can provide information about the diffusion behavior of molecules, which can be relevant for studying interactions or aggregation in solution rsc.org. Stray field gradient NMR has also been mentioned in the context of studying effects on molecular behavior in systems involving this compound, although it may not be the primary research method in all cases researchgate.net.

Solid-state NMR, including techniques like Magic Angle Spinning (MAS) and Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR, offers enhanced resolution and sensitivity for studying solid samples, making it suitable for analyzing the structure and dynamics of this compound and its solid forms or composites researchgate.netpanacea-nmr.eu.

Environmental and Toxicological Considerations in Decafluorobiphenyl Research

Persistence and Bioaccumulation in the Environment

Decafluorobiphenyl is characterized by its high chemical stability, a property attributed to the strength of the carbon-fluorine bonds. This stability contributes to its persistence in environmental matrices. Research indicates that this compound is "Not readily biodegradable" and may lead to "long-term adverse effects in the environment". synquestlabs.com Due to these characteristics, this compound has been identified as a potential Persistent, Bioaccumulative, and Toxic (PBT) substance. synquestlabs.comrivm.nl

Screening efforts have evaluated this compound for its potential for long-term environmental fate, persistence, and bioaccumulation. rivm.nl These assessments suggest that this compound possesses inherent chemical properties that could render it a long-term environmental hazard. rivm.nl The concern regarding PBT chemicals, in general, is their capacity to become widely dispersed environmental contaminants. Once in the environment, persistent chemicals that also exhibit high bioaccumulation potential pose an increased risk of accumulating in exposed organisms. dcceew.gov.au This accumulation can potentially lead to biomagnification through the food chain, resulting in elevated concentrations at higher trophic levels. dcceew.gov.au The broader class of PFAS, to which this compound is related, is known for environmental persistence and significant bioaccumulation. digitellinc.comresearchgate.neticm.edu.pl

One assessment assigned this compound a Persistence/Bioaccumulation score, further highlighting its potential in this regard. rivm.nl

Potential Environmental Fate and Transport Mechanisms

Understanding the environmental fate and transport mechanisms of this compound is crucial for assessing its potential impact. While specific detailed studies solely focused on the environmental transport of this compound were not extensively found, its classification as potentially persistent suggests it can remain in the environment for extended periods. synquestlabs.comfishersci.com

General research on the environmental fate and transport of PFAS, the class of compounds to which this compound belongs, provides insights into potential mechanisms. These mechanisms can include atmospheric/vapor transport, surface water runoff, infiltration into the subsurface, vadose zone sorption/leaching, and groundwater migration. itrcweb.org Transport mechanisms such as advection (bulk movement with flowing media like water or air) and diffusion (movement driven by concentration gradients) are fundamental processes in environmental fate analysis that would apply to the movement of persistent compounds like this compound. sustainability-directory.com The behavior of PFAS in the environment can be influenced by their specific characteristics and varying environmental conditions. itrcweb.org However, it is noted that more research is needed to fully understand the fate and transport of PFAS in the environment. itrcweb.orgconcawe.eu

Toxicological Research on this compound and Related Perfluorinated Compounds

Toxicological research on this compound specifically appears limited in publicly available data. Some safety data sheets indicate that this compound is "Not classified" for reproductive toxicity, germ cell mutagenicity, and carcinogenicity. synquestlabs.com Another source states "No information available" regarding reproductive effects, developmental effects, mutagenic effects, and carcinogenicity for this compound. fishersci.com One source suggests researchers view this compound as having "low toxicity and environmental impact compared to other fluorinated compounds". chemimpex.com However, this perspective should be considered alongside the potential PBT classification.

Research on related perfluorinated compounds (PFAS) provides a broader toxicological context. PFAS have been linked to various adverse health effects. researchgate.neticm.edu.plnsw.gov.au For instance, polychlorinated biphenyls (PCBs), which share a biphenyl (B1667301) structure with this compound but are chlorinated rather than fluorinated, have been shown to cause significant toxic effects in animals, impacting the immune, reproductive, nervous, and endocrine systems. epa.gov While this highlights potential areas of concern for structurally similar compounds, these findings are not directly transferable to this compound and emphasize the need for specific toxicological data on DFBP.

Reproductive and Developmental Toxicity Studies

However, the potential for reproductive and developmental toxicity is a significant area of concern within the broader research on PFAS. Standard toxicological testing methodologies, such as prenatal developmental toxicity studies and modified one-generation studies, are employed to evaluate the potential of substances to affect development and damage reproductive systems. capra.caessem-compliance.comfda.govnih.gov Studies on some well-studied PFAS, such as PFOA and PFOS, have indicated potential links to reproductive and developmental effects in both humans and animals. icm.edu.pl These findings in related compounds underscore the importance of conducting thorough investigations into the reproductive and developmental toxicity of this compound if significant exposure pathways are identified.

Bioaccumulation Studies

This compound is identified as potentially bioaccumulative. synquestlabs.comrivm.nl Bioaccumulation is the process by which organisms accumulate pollutants from their environment, resulting in concentrations higher than those in the surrounding media. sustainability-directory.com

Research on PFAS in general demonstrates their tendency to bioaccumulate in living organisms, including humans. researchgate.neticm.edu.pl These compounds can concentrate in tissues, with the liver being a primary site of accumulation for some PFAS. icm.edu.pl Long-chained PFAS, in particular, are noted for their ease of bioaccumulation. icm.edu.pl While this compound is flagged as potentially bioaccumulative, detailed studies quantifying its bioaccumulation in specific organisms or food chains were not found in the provided search results. Further research is needed to fully characterize the bioaccumulation potential of this compound. researchgate.net

Regulatory and Research Perspectives on Per- and Polyfluoroalkyl Substances (PFAS)

Per- and polyfluoroalkyl substances (PFAS), including compounds like this compound, represent a class of chemicals that are widely used and are known for their environmental persistence. nsw.gov.auepa.gov The widespread occurrence, persistence, potential for bioaccumulation, and associated health hazards of PFAS have led to significant concern among scientific and regulatory bodies. interreg-baltic.eu

Regulatory efforts globally are increasingly focused on addressing PFAS contamination. Some specific PFAS, such as PFOS, PFOA, and PFHxS, have been listed under international agreements like the Stockholm Convention due to their persistent organic pollutant characteristics. dcceew.gov.auinterreg-baltic.euiisd.org There are also proposals for broader, group-based restrictions on the production and use of PFAS in certain regions. interreg-baltic.eu

A key challenge for regulators is determining which of the thousands of different PFAS warrant regulation, particularly given that data on the health effects of many of these substances are limited. nsw.gov.au While some PFAS are clearly harmful, the potential toxicity of others is less understood. nsw.gov.au

Future Research Directions and Emerging Applications of Decafluorobiphenyl

Decafluorobiphenyl in Next-Generation Materials Development

This compound is being investigated for its role in the development of next-generation materials, particularly polymers and membranes with enhanced properties. Its incorporation into polymer structures can lead to materials with increased thermal stability, chemical resistance, and tailored electronic properties. For instance, this compound has been used in the synthesis of partially fluorinated polyether ionomers, which show potential for applications in fuel cells and other technologies. fluoromart.comresearchgate.net Additionally, it has been employed to create cross-linked structures in fluorinated poly(aryl ether)s, highlighting its potential value in demanding applications such as aerospace and integrated electronics. fluoromart.com Research in materials science is actively exploring inorganic, organic, and hybrid materials for various applications, including those in electronics, aerospace, and biomaterials, where fluorinated compounds like this compound can play a significant role. kyushu-u.ac.jpanr.fr

Novel Applications in Organic Electronics

The electronic properties of this compound make it a compelling subject for research in organic electronics. While organic light-emitting diodes (OLEDs) are currently the most commercialized organic electronic devices, the field is rapidly advancing into areas like solar cells, photodetectors, memories, and sensors. frontiersin.org this compound derivatives can potentially contribute to the development of new organic electronic materials with improved charge transport characteristics, stability, and tunable electronic structures. Research in organic electronics is actively seeking new materials and fabrication techniques for flexible and wearable electronics, where the incorporation of fluorinated building blocks like this compound could offer advantages. frontiersin.orgdntb.gov.uamit.edu

This compound in Catalysis and Organometallic Chemistry

This compound's reactivity, particularly the activation of its C-F bonds, is of interest in catalysis and organometallic chemistry. Transition metal complexes can facilitate the catalytic activation and functionalization of C-F bonds in fluorinated organic compounds, offering alternative routes to synthesize molecules with specific fluorination patterns. acs.org Research has explored the use of nickel complexes in the catalytic activation of this compound. connectedpapers.com Organometallic chemistry, in general, plays a crucial role in catalysis for various industrial processes, and the unique properties of perfluorinated aromatics like this compound provide opportunities for developing new catalytic systems and transformations. rsc.orgwikipedia.orglibretexts.org

Expanding the Scope of Bioconjugation with this compound

This compound is being increasingly utilized as a fluorinated linker in bioconjugation strategies. Its susceptibility to nucleophilic attack, particularly by sulfur and nitrogen nucleophiles, makes it suitable for forming stable C-X (X = S, N) bonds with biomolecules such as peptides, proteins, and biologics. researchgate.netacs.orgnih.gov This SɴAr reactivity of this compound is a key aspect being studied to understand the factors governing the activation of F-CAr-CAr-F bonds for bioconjugation. researchgate.netacs.orgnih.gov Cysteine-based perfluoroaromatic compounds, including those derived from this compound, have been synthesized and explored as chemoselective cores for constructing molecular systems ranging from small molecules to biomolecules. researchgate.netresearchgate.net The application of perfluorinated derivatives as non-cleavable linkers is being investigated, with studies showing that the bioconjugation process using these linkers does not adversely affect the macromolecular entity. researchgate.net

This compound in Pharmaceutical and Agrochemical Intermediates Research

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including those with potential applications in the pharmaceutical and agrochemical industries. fluoromart.comfishersci.selookchem.com The introduction of fluorinated substituents into molecules can impart desirable properties such as enhanced stability and hydrophobicity, which are often beneficial for pharmaceutical and agrochemical efficacy. researchgate.net Research is ongoing to explore the synthesis of novel pharmaceutical and agrochemical candidates utilizing this compound as a building block. acs.orgmstack.co

Theoretical and Computational Chemistry Frontiers for this compound

Theoretical and computational chemistry play a vital role in understanding the properties and reactivity of molecules like this compound and guiding experimental research. rice.eduox.ac.uk Computational studies can provide insights into the electronic structure, reaction mechanisms, and potential applications of this compound and its derivatives. nsc.ru These studies can help predict the behavior of this compound in various chemical environments and facilitate the rational design of new materials and reactions involving this compound. The application of quantum mechanical calculations and other computational methods is crucial for predicting properties and understanding chemical behavior. rice.edueuchems.eu

Q & A

Q. How to validate this compound’s role as a reference standard in emerging analytical techniques?

  • Methodological Answer : Conduct inter-laboratory studies using standardized protocols (e.g., ISO/IEC 17025). Compare results across LC-MS, GC-ECD, and NMR platforms to establish consensus values for retention times, fragmentation patterns, and spectral signatures .

Tables for Key Data

Property Value/Technique Reference
CAS Number434-90-2
Common SolventsMethylene chloride, Acetonitrile
Stability Storage-20°C, inert atmosphere
Key Analytical Methods¹⁹F NMR, GC-MS, HPLC-ECD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.